molecular formula C11H12N2OS2 B2787576 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1209736-86-6

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea

Cat. No. B2787576
CAS RN: 1209736-86-6
M. Wt: 252.35
InChI Key: VTQOUPOYGCQBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the urea family, which is known for its diverse range of biological activities. The purpose of

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and/or the disruption of protein-protein interactions. This compound has been shown to have selectivity for certain targets, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea can affect various biochemical and physiological processes. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can have implications for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea in lab experiments is its selectivity for certain targets. This can make it a valuable tool for studying specific biological processes. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research involving 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea. One area of interest is in the development of this compound as a potential drug candidate for cancer and other diseases. Further studies are needed to fully understand the mechanism of action and to optimize the synthesis method. In addition, this compound could be used as a tool for studying various biological processes, such as enzyme inhibition and protein-protein interactions.

Synthesis Methods

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea involves a multi-step process that has been optimized over the years to increase yield and purity. The first step involves the reaction of thiophen-2-ylmethanol with thiophen-3-ylmethanol in the presence of a base to form the corresponding imine. This imine is then reacted with urea in the presence of a catalyst to form the final product. The reaction conditions and choice of catalyst can affect the yield and purity of the final product.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea has been shown to have a wide range of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to have anti-tumor activity in vitro and in vivo. Other areas of research include the study of enzyme inhibition, protein-protein interactions, and drug delivery systems.

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c14-11(12-6-9-3-5-15-8-9)13-7-10-2-1-4-16-10/h1-5,8H,6-7H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOUPOYGCQBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.